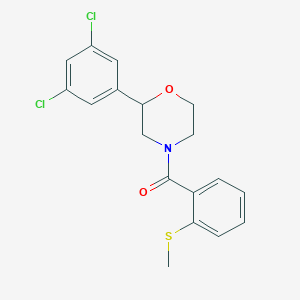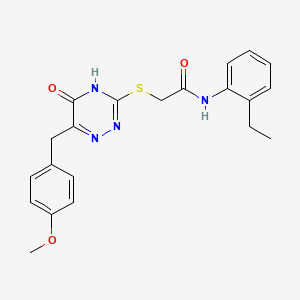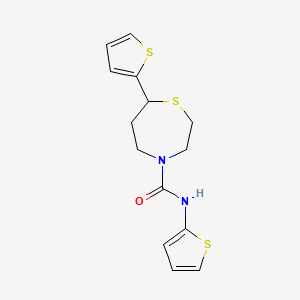![molecular formula C21H18BrN3O2S2 B2418144 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 362501-32-4](/img/structure/B2418144.png)
2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical structure that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is primarily used by early discovery researchers . The compound has a linear formula of C24H18BrN3OS2 and a molecular weight of 508.463 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient approach to the synthesis of pharmacologically important class of compounds via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide has been described . This method is characterized by step economy, reduced catalyst loading, and easy purification .Scientific Research Applications
Antitumor Activity
- Thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to the one , have shown potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma. This suggests potential utility in cancer research and therapy (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Applications
- Synthesis of thiazolidinone and Schiff base derivatives, closely related to the target compound, demonstrated notable antimicrobial and antifungal activities. Such compounds could be significant in the development of new antimicrobial agents (Fuloria et al., 2014).
Anticonvulsant Properties
- Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which share a similar structural motif, highlighted their potential as anticonvulsant agents. This indicates possible applications in neurological or psychiatric medicine (Severina et al., 2020).
Dual Inhibition of Key Enzymes
- The thieno[2,3-d]pyrimidine scaffold, related to the compound , has been identified as conducive to dual human thymidylate synthase and dihydrofolate reductase inhibitory activity. This suggests potential in the design of chemotherapy agents (Gangjee et al., 2008).
Antibacterial and Antioxidant Activities
- New coumarin derivatives with structural similarities were found to have significant antibacterial and antioxidant activities, indicating potential in the development of novel therapeutic agents (Hamdi et al., 2012).
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S2/c1-13-3-2-4-15(11-13)23-18(26)12-29-21-24-17-9-10-28-19(17)20(27)25(21)16-7-5-14(22)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCRCMMASIMPCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418062.png)
![[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2418064.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2418065.png)
![2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2418066.png)


![6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2418075.png)


![1-(4-bromophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2418078.png)

![3-[[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2418083.png)

